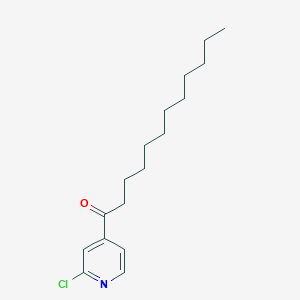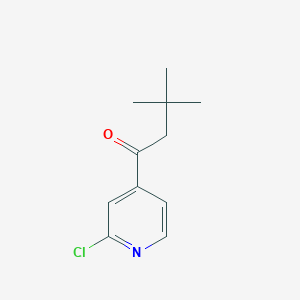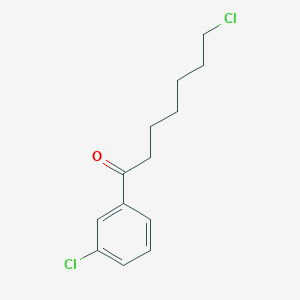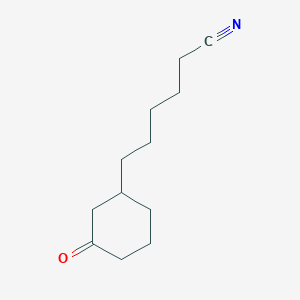
2-(3'-Chlorobenzyloxy)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3’-Chlorobenzyloxy)phenylboronic acid is a chemical compound with the empirical formula C13H12BClO3. It has a molecular weight of 262.50 . This compound is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 2-(3’-Chlorobenzyloxy)phenylboronic acid consists of a phenylboronic acid group attached to a chlorobenzyl group via an oxygen atom . The SMILES string representation of this compound is OB(O)c1ccccc1OCc2cccc(Cl)c2 .Physical And Chemical Properties Analysis
2-(3’-Chlorobenzyloxy)phenylboronic acid is a solid compound with a molecular weight of 262.50 g/mol . It has a topological polar surface area of 49.7 Ų .Applications De Recherche Scientifique
Synthesis of Biaryls : Saito, Sakai, and Miyaura (1996) demonstrated the use of phenylboronic acid in the synthesis of biaryls via nickel(0)-catalyzed cross-coupling reactions with chloroarenes. This method is applicable to a wide range of chloroarenes and provides high yields (Saito, Sakai, & Miyaura, 1996).
Antibacterial Activity : Adamczyk-Woźniak et al. (2021) explored the antibacterial potency of (trifluoromethoxy)phenylboronic acids against Escherichia coli and Bacillus cereus. Their research provides insights into the potential use of phenylboronic acids in antibacterial applications (Adamczyk-Woźniak et al., 2021).
Catalysis in Organic Synthesis : Nemouchi et al. (2012) highlighted the use of phenylboronic acid as an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, offering advantages such as operational simplicity and environmental friendliness (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Drug Delivery : Zhang et al. (2013) developed phenylboronic acid-functionalized polymeric micelles for targeted drug delivery to cancer cells, showcasing the potential of phenylboronic acids in biomedical applications (Zhang, Zhang, Su, Cai, Zhuo, & Zhong, 2013).
Biosensors : Li et al. (2014) created a redox-poly(phenol-co-3-hydroxyphenylboronic acid) that could be used in electrochemical sensors for detecting saccharides, demonstrating the utility of phenylboronic acids in the development of sensitive biosensors (Li, Liu, Wang, Yang, & Zheng, 2014).
Tumor Targeting : Wang et al. (2016) investigated phenylboronic acid-decorated nanoparticles for enhanced tumor targeting and penetration, highlighting its potential in targeted cancer therapy (Wang, Wei, Cheng, Wang, & Tang, 2016).
Glucose-Responsive Drug Delivery : Ma and Shi (2014) reviewed the use of phenylboronic acid-based materials in glucose-responsive drug delivery systems, particularly for insulin delivery (Ma & Shi, 2014).
Orientations Futures
While specific future directions for 2-(3’-Chlorobenzyloxy)phenylboronic acid are not mentioned in the available resources, boronic acids and their derivatives have been gaining attention in various fields, including medicinal chemistry and materials science . They have potential applications in drug design, chemical biology, and the development of functional materials .
Propriétés
IUPAC Name |
[2-[(3-chlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKRFBRLRUNSDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584485 |
Source


|
| Record name | {2-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849062-32-4 |
Source


|
| Record name | {2-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3'-Chlorobenzyloxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














